molecular formula C11H18ClNO3 B2604770 4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride CAS No. 54738-28-2

4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride

Cat. No. B2604770
CAS RN: 54738-28-2
M. Wt: 247.72
InChI Key: XAAYFDLCCUBDIY-UHFFFAOYSA-N
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Description

The compound “4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride” is a phenolic compound with an aminopropyl and two methoxy groups attached to the phenol ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would likely show a phenol ring substituted with aminopropyl and methoxy groups. The exact structure would depend on the positions of these substituents on the phenol ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the phenol, amine, and ether (methoxy) functional groups. For example, the phenol group could undergo reactions typical of alcohols, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and phenol groups could make this compound soluble in polar solvents .

Scientific Research Applications

Enzymatic Modification for Antioxidant Synthesis

A study by Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol, a compound structurally related to "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride", to synthesize dimers with higher antioxidant capacity. The research demonstrated that laccase-catalyzed oxidation of 2,6-dimethoxyphenol produced a dimer with approximately double the antioxidant activity of the original compound. This finding indicates potential applications in developing bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).

Polymorphism and Solid-State Characterization

Vogt et al. (2013) investigated the polymorphic forms of a compound similar in structure to "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride". The research utilized spectroscopic and diffractometric techniques to characterize the polymorphs, highlighting the importance of solid-state analysis in pharmaceutical development. This study underscores the relevance of polymorphism in the design and optimization of pharmaceutical compounds, potentially including those derived from "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride" (Vogt et al., 2013).

Application in Solid-Phase Synthesis

Jin et al. (2001) reported on the preparation of 4-formyl-3,5-dimethoxyphenol, a key synthetic intermediate for constructing linkers and resins used in solid-phase synthesis. This research is relevant for the development of synthetic methodologies that could be applied to similar phenolic compounds, including "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride", for the synthesis of peptides and non-peptide molecules (Jin et al., 2001).

Synthesis and Characterization of Biologically Active Compounds

Sroor (2019) described the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds incorporating a moiety similar to "4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride". This study illustrates the potential of structurally related compounds in the design and development of new therapeutic agents, showcasing the diverse applications of chemical synthesis in drug discovery (Sroor, 2019).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. Given the presence of the functional groups, it could potentially be explored for uses in fields like materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

4-(3-aminopropyl)-2,6-dimethoxyphenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13;/h6-7,13H,3-5,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAYFDLCCUBDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminopropyl)-2,6-dimethoxyphenol hydrochloride

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